molecular formula C17H22O3 B12079311 Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate

Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate

Cat. No.: B12079311
M. Wt: 274.35 g/mol
InChI Key: HAJUURKPOBXIJT-CMDGGOBGSA-N
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Description

Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate is an organic compound with the molecular formula C17H22O3 It is characterized by the presence of an ethyl ester group, a ketone group, and a highly substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate can be achieved through several methods. One common approach involves the reaction of 2,3-dichloropropionic acid with acetic anhydride . The reaction typically requires a solvent such as dichloromethane and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of esterification and ketone formation are applicable. Large-scale production would likely involve optimized reaction conditions, including the use of catalysts and controlled temperatures to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of multiple methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its biological activity. The specific pathways and targets depend on the context of its application, such as its role in drug development or as a chemical intermediate.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-phenylbutyrate: Similar in structure but with a phenyl group instead of a pentamethylphenyl group.

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a similar ester and ketone functionality but with a different ring structure.

Uniqueness

Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate is unique due to the presence of the highly substituted pentamethylphenyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

ethyl (E)-4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate

InChI

InChI=1S/C17H22O3/c1-7-20-16(19)9-8-15(18)17-13(5)11(3)10(2)12(4)14(17)6/h8-9H,7H2,1-6H3/b9-8+

InChI Key

HAJUURKPOBXIJT-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(=O)C1=C(C(=C(C(=C1C)C)C)C)C

Canonical SMILES

CCOC(=O)C=CC(=O)C1=C(C(=C(C(=C1C)C)C)C)C

Origin of Product

United States

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